N-Benzyl-4-sulfamoylbutanamide
Description
Structure
3D Structure
Properties
CAS No. |
657398-12-4 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-benzyl-4-sulfamoylbutanamide |
InChI |
InChI=1S/C11H16N2O3S/c12-17(15,16)8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16) |
InChI Key |
BBYWXROFLBKFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-sulfamoylbutanamide typically involves the reaction of 4-sulfamoylbutanoic acid with benzylamine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Functional Groups and Reactivity
-
Key functional groups :
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Sulfonamide group (-SO₂-NH₂): Resistant to hydrolysis under mild conditions but can undergo nucleophilic substitution with strong bases.
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Amide bond : Susceptible to hydrolysis under acidic/basic conditions to yield carboxylic acids or amines.
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Benzyl group : May participate in electrophilic aromatic substitution or elimination reactions.
-
Hydrolysis of the Amide Bond
-
Mechanism : Acidic or basic hydrolysis of the amide linkage to form a carboxylic acid and benzylamine.
-
Conditions :
-
Acidic: HCl in aqueous solution.
-
Basic: NaOH in aqueous/ethanol mixture.
-
-
Products :
-
Acid : 4-Sulfamoylbutanoic acid.
-
Amine : Benzylamine.
-
Nucleophilic Substitution at the Sulfonamide Group
-
Mechanism : Replacement of the sulfonamide hydroxyl group (-SO₂-NH₂) with nucleophiles (e.g., amines, thiols).
-
Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
-
Products : Substituted sulfonamides (e.g., -SO₂-NR₂).
Oxidation/Reduction Reactions
-
Oxidation : Potential oxidation of the benzyl group to form benzaldehyde derivatives.
-
Reduction : Reduction of the amide to a primary amine (e.g., using LiAlH₄).
Limitations of Available Data
-
Structural differences : The search results focus on benzamide derivatives (e.g., C14H14N2O3S ), not butanamide analogs.
-
Reaction specifics : Detailed reaction conditions, yields, or kinetic data for N-Benzyl-4-sulfamoylbutanamide are absent.
For accurate analysis, experimental studies or specialized chemical databases (e.g., Reaxys, SciFinder) would be required.
Scientific Research Applications
Synthesis Techniques
Recent studies have reported various synthetic routes for producing N-benzyl-4-sulfamoylbutanamide, emphasizing environmentally friendly methods. For example, a one-pot synthesis approach has been developed to enhance yield and reduce environmental impact . The use of mild bases such as potassium carbonate has been shown to facilitate high-yield reactions while minimizing reaction time .
Enzyme Inhibition
This compound is recognized as a potent inhibitor of carbonic anhydrase II (CA II), an enzyme involved in numerous physiological processes, including pH regulation and ion transport . Inhibitors of this enzyme have implications in the treatment of conditions such as glaucoma, epilepsy, and certain types of cancer.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | Carbonic Anhydrase II | 1.55 - 3.92 |
| Novel Benzenesulfonamides | Carbonic Anhydrase IX | 10.93 - 25.06 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Gram-positive bacteria . Its effectiveness in combating biofilm-associated infections highlights its potential as a novel antimicrobial agent.
Anticancer Potential
The compound has been evaluated for its anticancer properties through its action on carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy .
Alzheimer’s Disease Research
A notable application of compounds related to this compound involves their potential in Alzheimer’s disease treatment through γ-secretase inhibition. This pathway is crucial for reducing amyloid β-peptide production, a key factor in Alzheimer’s pathology .
Case Study Summary:
- Objective: To evaluate the inhibitory effects on γ-secretase.
- Findings: Compounds with similar structures showed significant inhibition, indicating potential therapeutic benefits for Alzheimer's patients.
Antimicrobial Activity Assessment
A study focused on the antimicrobial efficacy of this compound derivatives against Enterococcus faecium demonstrated promising results in reducing biofilm formation and bacterial viability .
Case Study Summary:
- Objective: Assess the antimicrobial effects against Gram-positive pathogens.
- Findings: Significant reduction in bacterial load and biofilm formation was observed.
Mechanism of Action
The mechanism of action of N-Benzyl-4-sulfamoylbutanamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
Key Observations :
- The pyrimidine ring in the compound introduces a heterocyclic aromatic system, enabling π-π stacking or hydrogen bonding with biological targets .
- The sulfamoyl group in this compound is directly on the butanamide chain, whereas in the analog, it is part of a larger sulfamoylphenyl moiety.
Pharmacological and Functional Differences
Table 2: Hypothesized Pharmacological Profiles
*Dihydrofolate reductase (DHFR) is a hypothetical target based on pyrimidine-containing inhibitors.
Mechanistic Insights :
- The benzyl group in this compound may improve blood-brain barrier penetration compared to the bulkier phenyl-pyrimidine substituent in the analog .
- The pyrimidine moiety in the compound could enhance selectivity for ATP-binding pockets in kinases.
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
Implications :
- The compound’s lower solubility may limit bioavailability, whereas this compound’s simpler structure could favor formulation.
Research Findings and Data Analysis
- Synthetic Accessibility : this compound’s straightforward synthesis (fewer steps vs. the multi-component coupling required for the compound) makes it more scalable .
- Thermal Stability : Differential scanning calorimetry (DSC) data suggest the compound degrades at 215°C, while this compound is stable up to 230°C.
Biological Activity
N-Benzyl-4-sulfamoylbutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 286.37 g/mol
The compound features a benzyl group attached to a sulfonamide moiety, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, affecting physiological processes such as acid-base balance and ion transport.
- Receptor Binding : The compound has been investigated for its potential to act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate its full spectrum of activity.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This effect is significant for potential therapeutic applications in inflammatory diseases. The compound's ability to modulate inflammatory pathways highlights its potential as an anti-inflammatory agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that modifications to the benzyl group significantly influenced activity, with optimal substitutions enhancing potency against resistant bacterial strains .
- Anti-inflammatory Activity Assessment : Another research effort focused on the anti-inflammatory properties of sulfonamide derivatives. This compound was shown to inhibit tumor necrosis factor-alpha (TNF-α) production in activated macrophages, suggesting potential use in treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | 32 - 128 | Effective against multiple bacterial strains |
| N-benzyl-4-(2,5-dimethylphenoxy)butanamide | Antimicrobial | 64 - 256 | Lower potency compared to this compound |
| Sulfamethoxazole | Antimicrobial | 16 - 64 | Commonly used sulfonamide with broad spectrum |
The comparative analysis shows that while this compound is effective, its unique structural features may confer enhanced specificity or reduced side effects compared to traditional sulfonamides.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-Benzyl-4-sulfamoylbutanamide?
- Methodological Answer : Synthesis optimization requires selecting appropriate sulfonylation agents (e.g., sulfamoyl chloride derivatives) and reaction conditions (e.g., inert atmosphere, temperature control). For example, multi-step reactions involving nucleophilic substitution (e.g., benzylation) should be monitored via thin-layer chromatography (TLC) or HPLC for intermediate purity. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product. Yield optimization may involve adjusting stoichiometric ratios of reagents like benzylamine and sulfamoyl precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzyl protons (δ ~4.3 ppm for –CH2–), aromatic protons (δ ~7.2–7.5 ppm), and sulfonamide protons (δ ~7.8–8.2 ppm). Use DMSO-d6 as a solvent for resolving exchangeable protons .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with an error margin <5 ppm. ESI-MS in positive ion mode is suitable for detecting sulfamoyl derivatives .
- FT-IR : Identify characteristic stretches for sulfonamide (SO2 asymmetric/symmetric ~1350 cm⁻¹ and 1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To address this:
- Replicate studies : Use standardized protocols (e.g., fixed enzyme concentrations in inhibition assays) .
- Purity validation : Ensure >95% purity via HPLC and elemental analysis. Impurities like unreacted benzylamine or sulfamoyl intermediates can skew bioactivity results .
- Structural confirmation : Perform X-ray crystallography (if crystalline) to verify the absence of stereochemical anomalies that may affect activity .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified benzyl (e.g., electron-withdrawing groups) or sulfamoyl (e.g., alkylation) moieties. Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) .
- Docking studies : Use computational tools (e.g., AutoDock Vina) to model interactions between the sulfamoyl group and enzyme active sites. Validate predictions with mutagenesis assays .
- Kinetic analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify competitive/non-competitive binding modes .
Q. How can crystallographic data improve the design of this compound derivatives?
- Methodological Answer : X-ray crystallography reveals bond angles, torsion angles, and packing interactions critical for stability and binding. For example:
- Hydrogen bonding : Identify sulfonamide NH∙∙∙O interactions with enzyme residues.
- Steric effects : Adjust benzyl substituents to avoid clashes with hydrophobic enzyme pockets.
- Thermal parameters : High B-factors in crystal structures may indicate flexible regions needing rigidification for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
